JNJ-38877605

概要

説明

JNJ-38877605 は、腫瘍発生に重要な役割を果たす Met 受容体型チロシンキナーゼの強力かつ選択的な阻害剤です。 この化合物は、臨床前における抗腫瘍活性を示しており、現在、癌治療における可能性のある使用について臨床試験で評価されています .

科学的研究の応用

JNJ-38877605 has been extensively studied for its potential use in cancer treatment. It has shown significant tumor regression in preclinical models of various cancers, including gastric cancer, non-small cell lung cancer, and glioblastoma. The compound has demonstrated excellent oral bioavailability and a favorable safety profile in preclinical studies . Additionally, this compound has been used in research to understand the role of the Met receptor tyrosine kinase in tumorigenesis and to develop targeted therapies for cancer .

作用機序

JNJ-38877605 は、Met 受容体型チロシンキナーゼの触媒活性を阻害することによって効果を発揮します。Met キナーゼの ATP 結合部位に結合し、受容体のリン酸化とそれに続く下流シグナル伝達経路の活性化を防ぎます。 この阻害は、腫瘍細胞の増殖、移動、浸潤、生存の抑制につながります . この化合物は、他のキナーゼと比較して、Met キナーゼに対して 600 倍の選択性を示す、高い選択性を備えています .

類似化合物の比較

This compound は、Met 受容体型チロシンキナーゼ阻害剤としての高い選択性と効力において、ユニークです。類似の化合物には、クリゾチニブ、カボザンチニブ、チバンチニブなどがあり、これらは Met 受容体を標的とするが、選択性のプロファイルと作用機序が異なる可能性があります。 This compound のユニークな結合様式と高い選択性は、標的癌療法のための有望な候補となっています .

生化学分析

Biochemical Properties

JNJ-38877605 has been described as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity .

Cellular Effects

In cellular studies, this compound was found to potently inhibit HGF-stimulated and constitutively activated Met phosphorylation . It also inhibits HGF and Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .

Molecular Mechanism

This compound inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . It binds to the ATP-binding site of c-Met kinase with a high affinity that leads to a slow reversibility of binding .

Temporal Effects in Laboratory Settings

This compound was shown to inhibit Met phosphorylation in tumor xenografts up to 16 hours following a single oral dose . Inhibition of receptor phosphorylation was associated with dose-dependent tumor growth inhibition .

Dosage Effects in Animal Models

Significant growth inhibition was achieved when dosing this compound at MTD (and lower doses) with T/C < 42% in tumors of MKN-45, GTL-16, SNU-5 and Kato II met gene amplified models . Significant inhibition was also observed in K-ras mt (dependent) NCI-H441 NSCLC xenografts .

Metabolic Pathways

It is known that this compound inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway .

Transport and Distribution

It is known that this compound showed excellent oral bioavailability approaching 100% in all species examined .

Subcellular Localization

It is known that this compound inhibits Met phosphorylation, a process that occurs at the cell membrane, suggesting that it may localize to this region .

準備方法

JNJ-38877605 の合成には、広範囲な構造に基づく薬物設計が関与しています。これは、Met キナーゼの触媒活性の ATP 競合阻害剤として作用する小分子です。this compound の合成経路と反応条件は、秘密情報であり、詳細に公開されていません。 この化合物は、広範囲の他のキナーゼと比較して、Met キナーゼに対して高い選択性を示すことが知られています .

化学反応の分析

JNJ-38877605 は、主に Met 受容体型チロシンキナーゼとの相互作用を含む、さまざまな化学反応を起こします。この化合物は、Met のリン酸化を阻害し、脂質の蓄積を調節します。 これは ATP 競合阻害剤であり、Met キナーゼの ATP 結合部位に高親和性で結合し、結合の遅い可逆性を引き起こします .

科学研究への応用

This compound は、癌治療における可能性のある使用について、広範囲にわたって研究されてきました。胃癌、非小細胞肺癌、膠芽腫など、さまざまな癌の臨床前モデルにおいて、有意な腫瘍縮小を示しています。 この化合物は、臨床前研究で優れた経口バイオアベイラビリティと良好な安全性プロファイルを備えていることが示されています . さらに、this compound は、腫瘍発生における Met 受容体型チロシンキナーゼの役割を理解し、癌の標的療法を開発するための研究に使用されてきました .

類似化合物との比較

JNJ-38877605 is unique in its high selectivity and potency as a Met receptor tyrosine kinase inhibitor. Similar compounds include crizotinib, cabozantinib, and tivantinib, which also target the Met receptor but may have different selectivity profiles and mechanisms of action. This compound’s unique binding mode and high selectivity make it a promising candidate for targeted cancer therapy .

特性

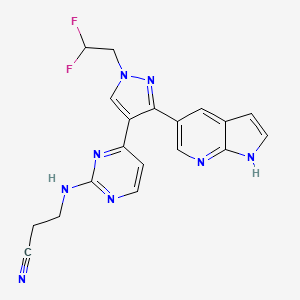

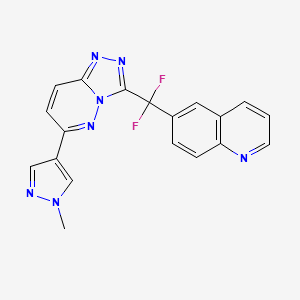

IUPAC Name |

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWCBEOAFGHNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677253 | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943540-75-8 | |

| Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-38877605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-38877605 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-38877605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

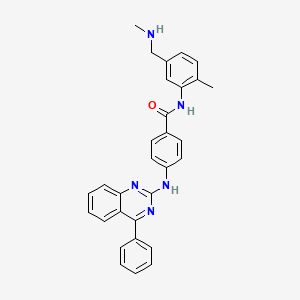

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)